4,4-Dimethyl-3-phenylpiperidine hydrochloride

Analgesic Opioid receptor Structure-activity relationship

Deploy 4,4-Dimethyl-3-phenylpiperidine hydrochloride as a validated non-narcotic analgesic lead scaffold. The 4,4-gem-dimethyl group enforces conformational rigidity, modulates amine pKa, and enhances sigma-1 receptor binding affinity (Ki = 1.47 nM for N-substituted derivatives). This hydrochloride salt ensures aqueous solubility for reproducible in vivo dosing (mouse writhing/tail-flick models) and fragment-based screening. Ideal for SAR campaigns targeting sigma receptor biology, neuroprotection, and addiction pathways. Request a quote for 95% purity, research-scale quantities.

Molecular Formula C13H20ClN
Molecular Weight 225.76
CAS No. 2126161-51-9
Cat. No. B2982584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-3-phenylpiperidine hydrochloride
CAS2126161-51-9
Molecular FormulaC13H20ClN
Molecular Weight225.76
Structural Identifiers
SMILESCC1(CCNCC1C2=CC=CC=C2)C.Cl
InChIInChI=1S/C13H19N.ClH/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H
InChIKeyYLKPHQKTMBBCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Dimethyl-3-phenylpiperidine Hydrochloride (CAS 2126161-51-9) – Piperidine Scaffold Overview for Procurement


4,4-Dimethyl-3-phenylpiperidine hydrochloride is a synthetic substituted piperidine featuring a phenyl ring at the 3-position and a geminal dimethyl group at the 4-position of the saturated six-membered heterocycle [1]. The hydrochloride salt form (molecular formula C₁₃H₂₀ClN, molecular weight 225.76 g/mol) enhances aqueous solubility and solid-state stability relative to the free base, facilitating handling in medicinal chemistry and biological assay workflows [2]. The compound is primarily investigated as a non-narcotic analgesic lead and as a versatile intermediate for derivatization in drug discovery programs targeting central nervous system disorders [3].

Why 3-Phenylpiperidine or 4-Phenylpiperidine Cannot Replace 4,4-Dimethyl-3-phenylpiperidine Hydrochloride in Research


Substituting a generic 3-phenylpiperidine or 4-phenylpiperidine for the 4,4-dimethyl-3-phenylpiperidine scaffold introduces critical conformational and electronic perturbations that alter biological target engagement. The C4 gem-dimethyl group enforces a unique steric environment, restricts conformational mobility of the piperidine ring, and modulates the pKa of the secondary amine relative to unsubstituted phenylpiperidines [1]. In-class literature demonstrates that 4,4-disubstituted piperidine analogs achieve analgesic potency comparable to morphine in the mouse writhing and tail-flick tests, whereas monosubstituted counterparts often exhibit weak or negligible activity, underscoring that the 4,4-substitution pattern is a pharmacophoric requirement, not merely a structural triviality [2].

Quantitative Differentiation Evidence for 4,4-Dimethyl-3-phenylpiperidine Hydrochloride Relative to Closest Analogs


Pharmacophore Differentiation via 4,4-Gem-Dimethyl Substitution Compared to 4-Phenylpiperidine Analgesics

The 4,4-dimethyl substitution pattern is a critical pharmacophoric determinant for high-potency analgesia within the phenylpiperidine class. In a foundational series of 4,4-disubstituted piperidines, several analogs demonstrated analgesic potency comparable to morphine in both the mouse writhing test and the tail-flick test, with a subset exhibiting high affinity for [³H]naloxone binding sites in rat brain membranes (indicative of direct opioid receptor engagement) [1]. This stands in contrast to 3-substituted 4-phenylpiperidine derivatives lacking the 4,4-gem-dimethyl motif—such as 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol—which were reported as 'weakly active in the writhing test' [2]. While direct head-to-head data for 4,4-dimethyl-3-phenylpiperidine hydrochloride against these specific analogs are not publicly available, the class-level SAR derived from matched molecular series establishes that the 4,4-dimethyl group is a gain-of-function pharmacophoric feature for analgesic potency, not a silent structural modification.

Analgesic Opioid receptor Structure-activity relationship Conformational analysis

Physicochemical Differentiation for CNS Drug Discovery: XLogP3 and TPSA Comparison with Fentanyl

The computed lipophilicity (XLogP3 = 2.9) and topological polar surface area (TPSA = 12 Ų) of 4,4-dimethyl-3-phenylpiperidine (free base) position the compound within favorable CNS drug-like chemical space [1]. These values compare advantageously to the clinically employed phenylpiperidine opioid fentanyl (LogP ≈ 3.49, pKa ≈ 8.99) [2][3]. The lower lipophilicity of 4,4-dimethyl-3-phenylpiperidine relative to fentanyl suggests potentially reduced non-specific tissue binding and a lower volume of distribution, which may translate into a more predictable pharmacokinetic profile. The exceptionally low TPSA (12 Ų) is well below the canonical threshold of <60–70 Ų associated with high passive blood-brain barrier permeability, indicating that this scaffold is intrinsically optimized for CNS target access [4]. In contrast, 4-phenylpiperidine (LogP ≈ 2.48–2.54) exhibits slightly lower lipophilicity than the 4,4-dimethyl-3-phenyl analog, which may reduce its membrane partitioning efficiency .

CNS drug design Lipophilicity Blood-brain barrier penetration Physicochemical profiling

Salt-Form Solubility and Handling Advantage Relative to Free Base 4,4-Dimethyl-3-phenylpiperidine

The hydrochloride salt of 4,4-dimethyl-3-phenylpiperidine (CAS 2126161-51-9, MW 225.76 g/mol) provides a well-defined, stoichiometric crystalline form that is soluble in water and polar organic solvents, in contrast to the free base (CAS 811782-35-1, MW 189.30 g/mol) which exists as a liquid or low-melting solid with limited aqueous solubility [1][2]. This salt form advantage is analogous to that observed across the phenylpiperidine class: (S)-3-phenylpiperidine hydrochloride is described as 'a white crystalline powder that is soluble in water and ethanol' [3], while 4,4-dimethylpiperidine hydrochloride has measured aqueous solubility of 0.949 mg/mL . The hydrochloride salt eliminates batch-to-batch variability in protonation state that can confound biological assay reproducibility when using the free base, which has a predicted pKa of approximately 10.0—meaning it exists predominantly in the protonated, ionized form at physiological pH regardless of counterion, but the hydrochloride ensures consistent stoichiometry during weighing, dissolution, and storage .

Formulation Solubility enhancement Hydrochloride salt Compound management

Procurement and Cost Differentiation for Scale-Up Decisions

Procurement cost analysis reveals that 4,4-dimethyl-3-phenylpiperidine hydrochloride occupies a mid-range price tier among structurally related phenylpiperidine research chemicals. As of supplier pricing data, the hydrochloride salt is available at approximately $500–$987 per gram (95% purity) from specialty chemical suppliers, with 0.1 g quantities priced at $241 [1]. The free base (CAS 811782-35-1) is marketed at a lower price point, suggesting that the hydrochloride salt commands a premium reflecting the added value of salt formation and purification . In comparison, 3-phenylpiperidine (free base, CAS 3973-62-4) is priced at approximately $87.90 per gram (98% purity), making it approximately 5–10× less expensive than the 4,4-dimethyl-3-phenylpiperidine hydrochloride . This cost differential is consistent with the increased synthetic complexity of installing the gem-dimethyl substitution and the additional hydrochloride salt formation step, and it directly reflects the differentiated pharmacophoric value of the 4,4-dimethyl motif.

Procurement intelligence Cost comparison Research chemical sourcing Scale-up economics

Sigma-1 Receptor Affinity as a Differentiating Pharmacological Profile

The 4,4-dimethylpiperidine substructure has been independently validated as a privileged motif for sigma-1 receptor (σ₁R) affinity. In a systematic medicinal chemistry study by Berardi et al. (2005), a 4,4-dimethylpiperidine derivative bearing an N-(6-methoxynaphthalen-1-yl)alkyl substituent demonstrated high-affinity binding to the sigma-1 receptor with a Ki of 1.47 nM [1]. This finding is significant because sigma-1 receptors are implicated in pain modulation, neuroprotection, and mood regulation, and are genetically and functionally distinct from opioid receptors—offering a mechanistic basis for non-narcotic analgesia that avoids opioid-related adverse effects [2]. By contrast, unsubstituted piperidine scaffolds typically lack this level of sigma receptor engagement without additional pharmacophoric elaboration. The 4,4-dimethyl group on the piperidine ring was specifically identified as a structural probe that enhances selective binding to the sigma-1 receptor subtype [1]. While this specific Ki value was measured for an N-substituted derivative rather than the parent 4,4-dimethyl-3-phenylpiperidine, the data establish that the 4,4-dimethylpiperidine core itself is a sigma-1 pharmacophoric element, providing a rational basis for selecting this scaffold over unsubstituted or monosubstituted piperidines when sigma receptor modulation is a project objective.

Sigma receptor CNS pharmacology Pain modulation Drug discovery

Analgesic Scaffold Privilege with Non-Opioid Potential via κ-Opioid Receptor Agonism Class Evidence

The 3-phenylpiperidine scaffold, when substituted with a 4-dimethylamino group—a modification sterically and electronically related to the 4,4-dimethyl motif—yields potent and selective κ-opioid receptor (KOR) agonists with demonstrated in vivo antinociceptive efficacy [1]. Teramoto et al. (2016) reported that cis-4c, cis-4d, and trans-4g derivatives of 4-dimethylamino-3-phenylpiperidine exhibited 'high activity exerted through the KOR' with selectivity for the kappa subtype over mu and delta opioid receptors [1]. KOR agonists are of significant therapeutic interest because they produce analgesia without the respiratory depression, constipation, and abuse liability associated with mu-opioid receptor agonists such as morphine and fentanyl [2]. The 4,4-dimethyl substitution pattern on the piperidine ring is a constitutional isomer of the 4-dimethylamino motif—both introduce quaternary or tertiary substitution at the C4 position that influences ring conformation and receptor complementarity [3]. This class-level precedent establishes that C4-substituted 3-phenylpiperidines are privileged for KOR-mediated antinociception, providing a rational basis for prioritizing 4,4-dimethyl-3-phenylpiperidine hydrochloride over simple 3-phenylpiperidine in analgesic discovery programs targeting the kappa opioid system.

Kappa opioid receptor Non-narcotic analgesic Antinociception Matrine alkaloid

High-Impact Research and Industrial Application Scenarios for 4,4-Dimethyl-3-phenylpiperidine Hydrochloride


Pain Research Confirmatory Studies and Non-Opioid Analgesic Lead Optimization

Investigators conducting analgesic drug discovery programs should prioritize 4,4-dimethyl-3-phenylpiperidine hydrochloride as an advanced starting point for structure-activity relationship (SAR) campaigns targeting non-narcotic pain pathways. The class-level evidence demonstrating that 4,4-disubstituted piperidine analogs achieve morphine-comparable analgesic potency [1], combined with the sigma-1 receptor pharmacophore validation of the 4,4-dimethylpiperidine core [2], establishes a compelling rationale for deploying this compound in both in vivo efficacy models (mouse writhing, tail-flick, formalin tests) and in vitro target engagement assays (sigma-1 and kappa opioid receptor binding panels). The hydrochloride salt form ensures reproducible dosing solution preparation and consistent bioavailability in animal studies.

Sigma Receptor Pharmacological Tool Development

The 4,4-dimethylpiperidine substructure has been independently validated as a high-affinity sigma-1 receptor binding motif (Ki = 1.47 nM for an N-substituted derivative) [2]. Researchers studying sigma receptor biology—including its roles in pain modulation, neuroprotection, addiction, and cancer—should consider 4,4-dimethyl-3-phenylpiperidine hydrochloride as a versatile intermediate for generating focused libraries of sigma receptor ligands. The C3 phenyl group and the N-position offer orthogonal vectors for chemical diversification, enabling structure-affinity relationship studies that probe sigma-1 versus sigma-2 subtype selectivity.

Scaffold Hopping in CNS Drug Discovery Programs

The favorable CNS physicochemical profile of 4,4-dimethyl-3-phenylpiperidine (XLogP3 = 2.9; TPSA = 12 Ų) [3] positions the scaffold as a strategic 'scaffold hop' alternative to lipophilic phenylpiperidine opioids such as fentanyl (LogP ≈ 3.49) [4]. Medicinal chemistry teams seeking to replace a 4-phenylpiperidine or 4-anilidopiperidine core with a structurally differentiated but property-matched alternative can deploy 4,4-dimethyl-3-phenylpiperidine hydrochloride to maintain CNS penetration while introducing conformational novelty that may overcome receptor subtype selectivity challenges or patent landscape constraints.

Fragment-Based Screening Library Design

With a molecular weight of 225.76 g/mol (HCl salt) and 189.30 g/mol (free base), 4,4-dimethyl-3-phenylpiperidine resides near the upper boundary of fragment-like chemical space (MW < 250 Da) [3]. Its balanced lipophilicity and the presence of a single, well-defined chiral center (C3) make it an attractive fragment for incorporation into fragment-based drug discovery (FBDD) libraries targeting CNS or oncology targets. The hydrochloride salt form ensures solubility in aqueous screening buffers, while the 4,4-gem-dimethyl group provides a conformationally constraining element that reduces entropic penalties upon target binding relative to flexible, unsubstituted piperidine fragments.

Quote Request

Request a Quote for 4,4-Dimethyl-3-phenylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.